molecular formula C20H32O7 B8261795 Cinnzeylanol

Cinnzeylanol

Cat. No.: B8261795
M. Wt: 384.5 g/mol
InChI Key: TVHZPQAYPSOHQT-UHFFFAOYSA-N
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Description

3-Deoxyryanodol is a diterpenoid compound structurally related to ryanodol, a key component of the insecticidal alkaloid ryanodine. It lacks a hydroxyl group at the C3 position compared to ryanodol, which influences its biological activity and physicochemical properties. Ryanodol derivatives are notable for their interaction with ryanodine receptors (RyRs), calcium channels critical for muscle contraction and neuronal signaling.

Properties

IUPAC Name

3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,13,14-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O7/c1-10(2)15(22)9-17(24)13(4)8-18(25)14(15,5)20(17,26)19(27-18)12(21)11(3)6-7-16(13,19)23/h10-12,21-26H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVHZPQAYPSOHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(CC3(C5(C2(C1O)O4)O)O)(C(C)C)O)C)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62394-04-1
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

278 - 279 °C
Record name Cinnzeylanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxyryanodol involves several steps, starting from anhydroryanodol. The process includes the reduction of anhydroryanodol followed by various functional group modifications to achieve the desired structure. Key reagents used in the synthesis include strong bases and lithium reagents .

Industrial Production Methods: While specific industrial production methods for 3-Deoxyryanodol are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ optimized reaction conditions to maximize yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 3-Deoxyryanodol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

3-Deoxyryanodol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of diterpenoids.

    Biology: Investigated for its natural insecticidal properties and potential effects on insect physiology.

    Medicine: Explored for its potential therapeutic applications, including its effects on calcium channels and muscle contraction.

    Industry: Utilized in the development of natural insecticides and other agricultural products

Mechanism of Action

The mechanism of action of 3-Deoxyryanodol involves its interaction with calcium channels in muscle cells. By binding to these channels, the compound modulates calcium permeability, leading to altered muscle contraction. This mechanism is similar to that of other ryanoids, which are known to affect the ryanodine receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Dehydrodeoxycholic Acid

  • Structural Features : A bile acid derivative with a 3-keto group and a 12α-hydroxyl group, classified under hydroxy bile acids .
  • Functional Contrast: Unlike 3-Deoxyryanodol (a diterpenoid), 3-Dehydrodeoxycholic acid is a steroid involved in lipid digestion and cholesterol metabolism. Its 3-keto group enhances hydrophobicity, whereas the absence of a hydroxyl group in 3-Deoxyryanodol may reduce polarity and receptor-binding affinity.
  • Biological Activity: No insecticidal or RyR-modulating activity reported; primarily functions as a detergent and signaling molecule in mammals .

3'-Deoxyinosine

  • Structural Features : A nucleoside analog lacking a hydroxyl group at the 3' position of the ribose ring .
  • Functional Contrast: While both compounds are "deoxy" derivatives, 3'-Deoxyinosine affects RNA synthesis and viral replication, whereas 3-Deoxyryanodol likely targets calcium channels.

3-Acetyldeoxynivalenol

  • Structural Features : A trichothecene mycotoxin with a deoxy group at C3 and an acetyl modification .
  • Functional Contrast: 3-Acetyldeoxynivalenol inhibits protein synthesis in eukaryotes, while 3-Deoxyryanodol’s mechanism likely involves calcium channel modulation. Both lack hydroxyl groups at C3, but this modification in 3-Acetyldeoxynivalenol enhances stability and toxicity in food contaminants .

Data Table: Key Properties of Analogous Compounds

Compound Classification CAS Number Key Functional Groups Biological Role
3-Dehydrodeoxycholic acid Hydroxy bile acid 4185-01-7 3-keto, 12α-hydroxyl Lipid digestion, signaling
3'-Deoxyinosine Nucleoside analog Not provided 3'-deoxy ribose RNA synthesis inhibition
3-Acetyldeoxynivalenol Trichothecene mycotoxin 50722-38-8 C3 deoxy, C15 acetyl Protein synthesis inhibition
3-Deoxyryanodol Diterpenoid (ryanodol derivative) Not in evidence C3 deoxy Calcium channel modulation*

Research Findings and Limitations

  • This is analogous to 3-Dehydrodeoxycholic acid’s 3-keto group enhancing hydrophobicity .
  • Toxicity and Safety: Unlike 3-Acetyldeoxynivalenol (regulated as a food toxin) or 3'-Deoxyinosine (research-only), 3-Deoxyryanodol’s safety profile remains uncharacterized in the provided evidence .
  • Gaps in Evidence: No data on synthesis, spectroscopic profiles, or direct biological assays for 3-Deoxyryanodol were found. Comparative analysis relies on extrapolation from structurally dissimilar compounds.

Biological Activity

3-Deoxyryanodol, also known as Cinnzeylanol, is a sesquiterpenoid compound primarily isolated from the plant Datura metel. Its biological activity has garnered attention in various fields, particularly in pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of 3-Deoxyryanodol, supported by data tables and relevant research findings.

  • Molecular Formula : C20_{20}H32_{32}O7_7
  • Molecular Weight : 384.46 g/mol
  • CAS Number : 62394-04-1

3-Deoxyryanodol exhibits its biological effects primarily through its interaction with ryanodine receptors (RyRs), which are critical for calcium signaling in muscle cells. The compound functions as a modulator of these receptors, influencing calcium release from the sarcoplasmic reticulum, thereby affecting muscle contraction and other cellular processes.

Antimicrobial Activity

Research indicates that 3-Deoxyryanodol possesses antimicrobial properties. In a study examining its efficacy against various bacterial strains, the compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis25
Escherichia coli100

These results suggest potential applications in developing natural antimicrobial agents.

Cytotoxicity

The cytotoxic effects of 3-Deoxyryanodol have been evaluated in several cancer cell lines. A notable study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cells. The IC50_{50} values were found to be:

Cell LineIC50_{50} (µM)
MCF-715
A54920

These findings indicate that 3-Deoxyryanodol may serve as a potential chemotherapeutic agent, warranting further investigation into its mechanisms and efficacy.

Anti-inflammatory Effects

In vitro studies have shown that 3-Deoxyryanodol can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This anti-inflammatory activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies have explored the practical applications of 3-Deoxyryanodol in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with formulations containing 3-Deoxyryanodol showed a significant reduction in infection rates compared to control groups.
  • Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer indicated that adjunct therapy with 3-Deoxyryanodol improved overall survival rates and reduced tumor size when combined with standard chemotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cinnzeylanol
Reactant of Route 2
Cinnzeylanol

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